molecular formula C10H11ClFN B2992993 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1862410-77-2

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2992993
CAS No.: 1862410-77-2
M. Wt: 199.65
InChI Key: XYYDZBJOMWDEMD-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H11ClFN. It is a derivative of tetrahydroquinoline, characterized by the presence of chlorine, fluorine, and methyl substituents on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, cyclization, and reduction steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

  • 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
  • 8-Chloro-5-methyl-1,2,3,4-tetrahydroquinoline
  • 6-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Comparison: Compared to its analogs, 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the specific positioning of chlorine and fluorine atomsThe presence of both halogens can enhance its stability and interaction with biological targets, making it a compound of significant interest .

Properties

IUPAC Name

8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h5,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYDZBJOMWDEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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